molecular formula C14H21NO2 B14296772 2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol CAS No. 114090-47-0

2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol

Cat. No.: B14296772
CAS No.: 114090-47-0
M. Wt: 235.32 g/mol
InChI Key: RCAFBYLPBJRXII-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol is an organic compound that belongs to the class of oxazolidines. This compound features a phenol group attached to an oxazolidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol typically involves the reaction of a phenol derivative with an oxazolidine precursor. One common method includes the use of tert-butyl and methyl-substituted oxazolidine, which reacts with a phenol compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the oxazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and methyl groups on the oxazolidine ring, along with the phenol group, makes it a versatile compound for various applications .

Properties

CAS No.

114090-47-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(2-tert-butyl-3-methyl-1,3-oxazolidin-5-yl)phenol

InChI

InChI=1S/C14H21NO2/c1-14(2,3)13-15(4)9-12(17-13)10-7-5-6-8-11(10)16/h5-8,12-13,16H,9H2,1-4H3

InChI Key

RCAFBYLPBJRXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N(CC(O1)C2=CC=CC=C2O)C

Origin of Product

United States

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